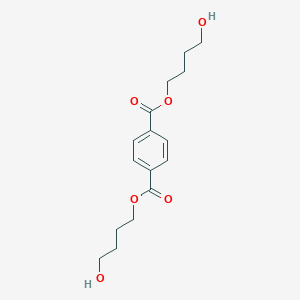
对苯二甲酸双(4-羟基丁酯)
描述
Synthesis Analysis
Bis(4-hydroxybutyl) terephthalate is synthesized from dimethyl terephthalate and 1,4-butanediol through a condensation reaction. Titanium iso-propoxide has proven to be a superior catalyst for this reaction, facilitating efficient polycondensation to form poly(1,4-butylene terephthalate) (Sivaram, Upadhyay, & Bhardwaj, 1981). Additionally, the synthesis of Bis(4-hydroxybutyl) terephthalate (BHBT) through the transurethane polycondensation of 1,6-bis (hydroxyethyloxy carbonyl amino) hexane with BHBT at different molar ratios has been reported, leading to the formation of non-isocyanate thermoplastic polyurethanes containing dibutylene terephthalate units (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of Bis(4-hydroxybutyl) terephthalate and its derivatives has been extensively studied. Investigations have shown that hydrogen bonding plays a significant role in the thermal properties and phase behavior of related hydroxyl-terminated liquid crystalline materials (Lin et al., 1996).
Chemical Reactions and Properties
The chemical properties of Bis(4-hydroxybutyl) terephthalate are influenced by its ability to undergo polycondensation and copolycondensation reactions. These reactions are crucial for synthesizing polymers with desired physical and mechanical properties. The kinetics of these reactions have been studied, revealing the influence of catalysts and reaction conditions on the efficiency and product characteristics (Kim et al., 2002).
Physical Properties Analysis
The physical properties of materials derived from Bis(4-hydroxybutyl) terephthalate, such as thermoplastic polyurethanes, have been characterized, revealing significant tensile strength, thermal stability, and glass transition temperatures. These properties are modifiable by altering the composition and synthesis conditions, thereby tailoring the materials for specific applications (Wang et al., 2015).
Chemical Properties Analysis
The chemical behavior of Bis(4-hydroxybutyl) terephthalate during polymerization processes, including its reactivity ratios in copolycondensation reactions, has been analyzed to understand the formation and characteristics of the resulting polymers. Such studies are crucial for optimizing synthesis processes and improving the material properties of the final products (Lyoo et al., 2000).
科学研究应用
聚(1,4-丁二醇对苯二甲酸酯)的合成
对苯二甲酸双(4-羟基丁酯)已被用于合成聚(1,4-丁二醇对苯二甲酸酯)。该过程涉及对苯二甲酸双(4-羟基丁酯)的酯交换反应,发现异丙醇钛是该过程的优良催化剂,与金属醋酸盐相比 .
非异氰酸酯热塑性聚氨酯
对苯二甲酸双(4-羟基丁酯)已被用于合成非异氰酸酯热塑性聚氨酯 (NI-TPUs)。这涉及 1,6-双(羟乙氧基羰基氨基)己烷 (BHCH) 与对苯二甲酸双(4-羟基丁酯)的转氨基缩聚 . 所得的 NI-TPUs 具有良好的抗拉强度和韧性 .
热塑性弹性体
对苯二甲酸双(4-羟基丁酯)已被用于合成新型热塑性弹性体。这些基于 ABA 型三嵌段预聚物,聚[(环氧丙烷)-(二甲基硅氧烷)-(环氧丙烷)] (PPO-PDMS-PPO) 作为软段,以及聚(丁二醇对苯二甲酸酯) (PBT) 作为硬段 .
生物医学工程
由于其多功能特性,对苯二甲酸双(4-羟基丁酯)在生物医学工程中得到应用。然而,搜索结果中没有详细说明该领域的具体应用。
材料科学
对苯二甲酸双(4-羟基丁酯)也用于材料科学应用。搜索结果中没有详细说明该领域的具体应用。
聚合物合成
对苯二甲酸双(4-羟基丁酯)用于各种聚合物合成应用。搜索结果中没有详细说明该领域的具体应用。
作用机制
Target of Action
Bis(4-hydroxybutyl) terephthalate (BHBT) is primarily used in the synthesis of polymers, specifically non-isocyanate thermoplastic polyurethanes (NI-TPUs) . The primary targets of BHBT are the monomers that it interacts with during the polymerization process .
Mode of Action
BHBT is synthesized from the condensation of dimethyl terephthalate with excessive 1,4-butanediol . It then undergoes transurethane polycondensation with 1,6-bis(hydroxyethyloxy carbonyl amino) hexane (BHCH) at different BHCH/BHBT molar ratios . This process is carried out at 170 °C under a reduced pressure of 3 mmHg . The interaction between BHBT and BHCH results in the formation of NI-TPUs .
Biochemical Pathways
The biochemical pathway involved in the action of BHBT is the polymerization process. This process involves the reaction of BHBT with BHCH to form NI-TPUs . The polymerization process is catalyzed by titanium iso-propoxide .
Result of Action
The result of BHBT’s action is the formation of NI-TPUs . These polymers exhibit a number of desirable properties, including a high melting point ™, good tensile strength, and good toughness . The introduction of dibutylene terephthalate units into the polymer structure improves the mechanical properties .
Action Environment
The action of BHBT is influenced by several environmental factors. The temperature and pressure conditions under which the polycondensation reaction occurs are critical for the successful formation of NI-TPUs . Additionally, the presence of a catalyst, such as titanium iso-propoxide, is necessary for the transesterification process .
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
属性
IUPAC Name |
bis(4-hydroxybutyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c17-9-1-3-11-21-15(19)13-5-7-14(8-6-13)16(20)22-12-4-2-10-18/h5-8,17-18H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLFFZIIRRKXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451455 | |
| Record name | bis(hydroxybutyl) terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23358-95-4 | |
| Record name | bis(hydroxybutyl) terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-hydroxybutyl) terephthalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEN57P2BTT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


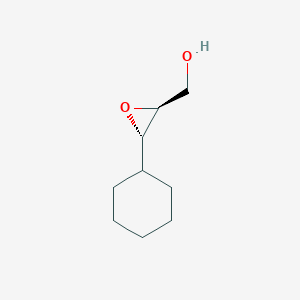
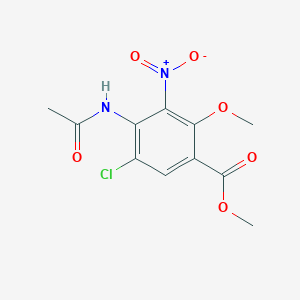
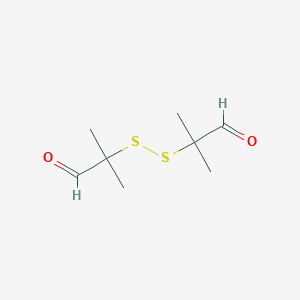
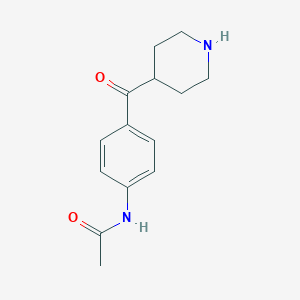
![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)

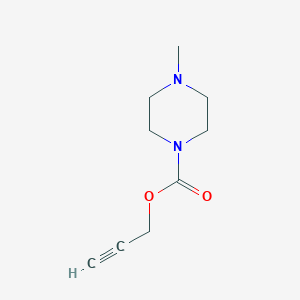

![6,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B48783.png)
![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)


